Gericudranins A
Description
Contextualizing Flavonoids and Benzylated Flavonoids in Natural Product Chemistry
Flavonoids are a widespread and diverse group of natural compounds characterized by a fifteen-carbon skeleton, which consists of two benzene (B151609) rings linked by a heterocyclic pyrane ring. nih.gov They are secondary metabolites in plants, fungi, and other organisms, performing a variety of functions, including pigmentation to attract pollinators, protection against UV radiation, and defense against microbial infections. nih.govfrontiersin.org The basic flavonoid structure is an aglycone, and variations in the heterocyclic C ring's oxidation level and substitution patterns lead to different classes, such as flavones, flavonols, and flavanones. nih.gov
Benzylated flavonoids are a specific subclass of flavonoids that feature one or more benzyl (B1604629) groups attached to the flavonoid core. This benzylation, often occurring at the C-6 or C-8 positions, adds structural complexity and lipophilicity to the molecule. This structural modification can significantly influence the compound's biological activity. koreascience.krproceedings.science The presence of benzyl groups can enhance the molecule's interaction with biological targets. proceedings.science
Overview of Cudrania tricuspidata as a Source of Bioactive Metabolites
Cudrania tricuspidata, a plant belonging to the Moraceae family, has a long history of use in traditional medicine in East Asia for treating various conditions like eczema, mumps, and arthritis. rsc.org Modern phytochemical investigations have revealed that the entire plant, including its roots, leaves, bark, stems, and fruits, is a rich source of diverse bioactive compounds. rsc.orgontosight.ai The primary classes of phytochemicals identified in C. tricuspidata are xanthones and flavonoids. rsc.org
The plant is particularly noted for producing a variety of structurally interesting flavonoids, including prenylated, benzylated, and glycosylated forms. rsc.orgmdpi.com These compounds are responsible for the plant's wide range of reported biological activities, such as anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. rsc.orgrsc.org For instance, prenylated isoflavonoids and benzylated flavonoids from the fruits have shown potential anti-inflammatory and antioxidant activities, while hydroxybenzyl flavonoid glycosides from the stem bark have been identified as promising natural antioxidants. rsc.orgmdpi.com
Significance of Investigating Unique Structural Classes for Research Discovery
The exploration of unique chemical structures from natural sources is a cornerstone of drug discovery and chemical biology. nih.gov Natural products have evolved through natural selection to interact with biological macromolecules, giving them a unique chemical diversity that is often unmatched by synthetic libraries. nih.gov Novel molecular scaffolds and unique structural features, such as those found in bridged heterocycles or complex ring systems, provide a three-dimensional complexity that can lead to improved pharmacokinetic profiles and enhanced binding interactions with biological targets. ontosight.ai
Investigating these unique structures can lead to the identification of new therapeutic agents with novel mechanisms of action. lindushealth.com Small molecules with specific and complex structural features can be designed to bind to target proteins with high specificity, which is a critical factor in developing effective and safe medicines. nih.gov The structural diversity of natural products, therefore, represents a valuable and continually fruitful resource for identifying new lead compounds for drug development. nih.gov
Scope and Objectives of Academic Inquiry into Gericudranins A
Academic research into Gericudranin A has primarily focused on its isolation, structural characterization, and evaluation of its biological activities. Gericudranin A is a member of a series of rare benzyl-substituted flavonoids, specifically identified as a dihydroflavonol. rsc.orgnih.gov It was first isolated from the stem bark of Cudrania tricuspidata. nih.govkribb.re.kr
The primary objectives of the research have been:
To isolate and elucidate the precise chemical structure of Gericudranin A and related compounds using spectroscopic methods. nih.govresearchgate.net
To investigate its potential as a cytotoxic agent against various human tumor cell lines. nih.govsci-hub.se
To explore its potential as an antiviral agent through computational studies. nih.gov
To develop methods for its production, for instance, through hairy root cultures of C. tricuspidata, to ensure a sustainable supply for further research. jmb.or.krkoreascience.kr
Research Findings on Gericudranin A
Gericudranin A is a dihydroflavonol that was isolated from the stem bark of Cudrania tricuspidata. nih.gov Its chemical structure was identified through spectral studies as 6,8-di-p-hydroxybenzyltaxifolin. nih.govresearchgate.net
Cytotoxic Activity
Initial research demonstrated that Gericudranin A possesses cytotoxic properties. It was evaluated against a panel of human tumor cell lines and showed activity with ED50 values ranging from 2.7 to 31.3 µg/ml. nih.govsci-hub.se The specific cell lines tested included those for skin, leukemia, colon, and renal cancers. nih.govresearchgate.net
| Cell Line | Cancer Type | ED50 (µg/ml) | Reference |
| CRL 1579 | Skin | 2.7-31.3 | nih.gov, researchgate.net |
| LOX-IMVI | Skin | 2.7-31.3 | nih.gov, sci-hub.se |
| MOLT-4F | Leukemia | 2.7-31.3 | nih.gov, researchgate.net |
| KM12 | Colon | 2.7-31.3 | nih.gov, sci-hub.se |
| UO-31 | Renal | 2.7-31.3 | nih.gov, researchgate.net |
Antiviral Potential
More recent computational studies have explored the potential of Gericudranin A as a pan-inhibitor for the Rift Valley fever virus (RVFV). nih.gov Through integrated docking-based virtual screening of thousands of phytochemicals, Gericudranin A was identified as one of the top five compounds that displayed optimal binding against three key RVFV proteins: glycoprotein (B1211001) N (GN), glycoprotein C (GC), and the nucleocapsid (N) protein. nih.gov This suggests that Gericudranin A may act as a potential inhibitor of RVFV replication, warranting further investigation for the development of effective drugs against this virus. nih.gov
Production via Hairy Root Culture
To overcome the limitations of sourcing Gericudranin A from its natural plant source, researchers have successfully developed hairy root cultures of Cudrania tricuspidata. jmb.or.krkoreascience.kr This biotechnological approach allows for the controlled production of Gericudranin A and related compounds. In one study, after 35 days of culture, hairy roots produced Gericudranin A at a concentration of 27 mg/l. jmb.or.kr Notably, the content of Gericudranin A in these hairy roots was found to be eight times higher than in the natural plant radix, demonstrating the efficiency of this production method. jmb.or.krkoreascience.kr
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24O9 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C29H24O9/c30-17-6-1-14(2-7-17)11-19-24(34)20(12-15-3-8-18(31)9-4-15)29-23(25(19)35)26(36)27(37)28(38-29)16-5-10-21(32)22(33)13-16/h1-10,13,27-28,30-35,37H,11-12H2 |
InChI Key |
NSDIRDXLZWLHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=C3C(=C2O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O)CC5=CC=C(C=C5)O)O)O |
Synonyms |
5,7,3',4'-tetrahydroxy-6,8-di-p-hydroxybenzyldihydroflavonol 6,8-di-p-hydroxybenzyltaxifolin gericudranin A |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies
Plant Material and Extraction Techniques
Gericudranin A is a natural product derived from Cudrania tricuspidata, a plant belonging to the Moraceae family. vt.eduscirp.org This plant is native to East Asia and has been traditionally used in folk medicine. scirp.org The genus is recognized as a source of various flavonoids and xanthones. koreascience.kr
Research indicates that Gericudranin A is specifically isolated from the stem bark of Cudrania tricuspidata. researchgate.netnih.govresearchgate.net While other parts of the plant, such as the root bark, are also rich in flavonoids and other bioactive compounds like gericudranin E and cudraflavone D, the stem bark is the specified source for Gericudranin A. koreascience.krnih.gov The general procedure begins with the air-drying of the collected plant material. koreascience.kr
The initial extraction process typically involves macerating the dried and powdered plant material (e.g., stem bark) with a solvent. A common method uses 95% ethanol (B145695) or methanol (B129727) to extract the active compounds. scirp.orgkoreascience.kr This mixture is then filtered, and the resulting filtrate is concentrated by evaporation to yield a crude extract, which serves as the starting point for purification. scirp.org
Chromatographic Separation Strategies
Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org In the purification of Gericudranin A, a combination of different chromatographic methods is employed to isolate the compound from the crude extract. analytica-world.com
Preparative thin-layer chromatography (Prep TLC) is a method used to purify small quantities of a compound. rochester.educhemrxiv.org It operates on the same principles as analytical TLC, where a solvent moves up a plate coated with an adsorbent like silica (B1680970) gel, separating compounds based on their differing affinities for the stationary and mobile phases. du.ac.inualberta.cabnmv.ac.in For preparative work, thicker plates and larger sample loads are used. rochester.edusigmaaldrich.com After the plate is developed, the band corresponding to the desired compound is scraped off, and the compound is recovered by eluting it from the adsorbent with a strong solvent. rochester.edu This technique has been successfully used to isolate flavonoids from the ethanol extract of Cudrania tricuspidata roots. researchgate.net
Column chromatography is a primary and indispensable technique for purifying compounds from plant extracts. orgchemboulder.comuhplcs.comlongdom.org The principle involves a stationary phase (adsorbent) packed into a vertical column, through which a liquid mobile phase (eluent) carries the mixture, separating its components based on their differential adsorption to the stationary phase. irejournals.comrnlkwc.ac.in
In the isolation of flavonoids from Cudrania tricuspidata, various adsorbents are used:
Silica Gel: A common adsorbent used for separating compounds of varying polarity. orgchemboulder.com
Alumina: Another frequently used polar adsorbent. orgchemboulder.com
Reversed-Phase (RP-18): This material is nonpolar and is used to separate compounds based on their hydrophobicity. koreascience.kr
The process is often carried out repeatedly with different solvent systems to achieve a high degree of purity. koreascience.kr
To achieve the final purification of Gericudranin A and related compounds, additional chromatographic steps are often necessary.
Sephadex LH-20 Chromatography: This is a type of size-exclusion chromatography that separates molecules based on their size. mdpi.com It is also used for adsorption and partition chromatography in polar organic solvents and aqueous solvent mixtures. It has been employed in the purification of various flavonoids, including gericudranin E and genistein, from the bark of C. tricuspidata. mdpi.comcapes.gov.br
Semi-preparative High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to standard column chromatography. longdom.org A semi-preparative HPLC system using a YMC J'sphere ODS-H80 column has been utilized in the final purification stages of flavonoids from C. tricuspidata root bark. koreascience.kr
Macroporous Adsorption Resin: Resins like AB-8 have been used in the separation of water-soluble constituents from the bark of C. tricuspidata. capes.gov.br
**Table 1: Chromatographic Techniques for Flavonoid Isolation from *Cudrania tricuspidata***
| Technique | Stationary Phase/Adsorbent | Purpose/Application | Reference(s) |
|---|---|---|---|
| Preparative TLC | Silica Gel | Purification of small quantities of flavonoids. | researchgate.netrochester.edu |
| Column Chromatography | Silica Gel, Alumina, RP-18 | Primary purification and fractionation of crude extract. | koreascience.krorgchemboulder.comcapes.gov.br |
| Sephadex LH-20 | Sephadex LH-20 | Separation based on molecular size and polarity. | koreascience.krmdpi.comcapes.gov.br |
| Semi-preparative HPLC | YMC J'sphere ODS-H80 (C18) | Final, high-resolution purification. | koreascience.kr |
| Macroporous Resin | AB-8 Resin | Separation of water-soluble components. | capes.gov.br |
Column Chromatography
Spectroscopic Techniques for Structural Elucidation
Once a pure compound is obtained, its molecular structure is determined through a combination of spectroscopic methods. pharmaknowledgeforum.comnumberanalytics.com Each technique provides unique pieces of information that, when combined, reveal the complete structure of the molecule. fiveable.me
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. fiveable.meorganicchemistrydata.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. researchgate.net
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. khanacademy.org High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of the molecule. pharmaknowledgeforum.comnih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable clues about the structure of the compound. fiveable.me
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.commrclab.com Different types of chemical bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies. quora.com The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. numberanalytics.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule, particularly the presence of conjugated systems (alternating single and double bonds) and chromophores. mrclab.comlibretexts.org The absorption of UV or visible light corresponds to the promotion of electrons to higher energy levels. researchgate.net The wavelength of maximum absorption (λmax) can give an indication of the extent of conjugation within the molecule. libretexts.org
| Technique | Data |
|---|---|
| HR-ESI-MS | m/z [M+H]⁺ (Calculated for C₂₉H₂₄O₉, value) |
| UV (MeOH) λmax (log ε) | value nm |
| IR (KBr) νmax | cm⁻¹ |
For chiral molecules like Gericudranin A, which have non-superimposable mirror images, determining the absolute configuration (the specific three-dimensional arrangement of atoms) is essential. mdpi.comnih.gov Electronic Circular Dichroism (ECD) spectroscopy is a key technique for this purpose. mdpi.com The experimental ECD spectrum of the natural product is compared with the theoretically calculated spectra for the possible stereoisomers. rsc.orgrsc.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Nomenclature and Structural Classification of Gericudranins A-E
This compound-E belong to the flavonoid class of natural products. nih.gov More specifically, based on their core structure, they are classified as dihydroflavonols. The names Gericudranin A, B, C, D, and E are assigned to distinguish between the different, yet structurally related, compounds isolated from the same source. researchgate.net For example, Gericudranin A has been identified as 6,8-di-p-hydroxybenzyltaxifolin, Gericudranin B as 8-p-hydroxybenzyltaxifolin, and Gericudranin C as 6-p-hydroxybenzyltaxifolin. researchgate.net This systematic nomenclature reflects the specific substitutions on the basic taxifolin (B1681242) skeleton.
Synthetic Approaches to Gericudranins a and Analogues
Total Synthesis of Gericudranins A
The total synthesis of (±)-Gericudranin A has been successfully achieved in a seven-step sequence. researchgate.net A common strategy involves converting 2,4,6-Trihydroxyacetophenone into the target molecule through a series of reactions including protection, aldol (B89426) condensation, cyclization, and regioselective C-benzylation. researchgate.netkoreascience.kr This approach has also been adapted for the synthesis of related compounds like (±)-3-Deoxygericudranin A and Gericudranin E derivatives. koreascience.kr
Strategic Considerations in Retrosynthetic Analysis
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. journalspress.come3s-conferences.org For this compound, the analysis involves identifying key bonds that can be disconnected to reveal logical precursors. The core structure of this compound is a C-benzylated flavonoid, suggesting that key disconnections would involve the carbon-carbon bond of the benzyl (B1604629) group and the bonds forming the heterocyclic ring. This leads back to key intermediates like a chalcone (B49325) derivative, which in turn can be disconnected via a retro-Aldol reaction to an acetophenone (B1666503) derivative and a benzaldehyde (B42025). This strategic breakdown of the complex target molecule into simpler fragments is a crucial first step in designing a successful synthesis. journalspress.comlibretexts.org
Key Synthetic Intermediates and Precursors
The synthesis of this compound relies on readily available starting materials that are strategically assembled into more complex intermediates.
2,4,6-Trihydroxyacetophenone: This compound, also known as phloroacetophenone, serves as a fundamental building block. researchgate.netkoreascience.krchemicalbook.comsigmaaldrich.com It provides the A-ring of the flavonoid skeleton with the required hydroxylation pattern. It can be synthesized from phloroglucinol (B13840) and acetic anhydride (B1165640) or acetonitrile (B52724) using various catalysts. chemicalbook.com
Pinocembrin (B1678385) Core: Pinocembrin, a flavanone (B1672756) with a dihydroxy-substituted A-ring, represents the basic heterocyclic framework of this compound. researchgate.netmdpi.comnih.gov The synthesis of the pinocembrin core itself often starts from 2,4,6-trihydroxyacetophenone or 1,3,5-trihydroxybenzene. researchgate.net A common method involves the Claisen-Schmidt condensation of a protected 2,4,6-trihydroxyacetophenone with benzaldehyde to form a chalcone, which then undergoes cyclization to yield the flavanone ring system. researchgate.net
| Key Intermediate/Precursor | Role in Synthesis |
| 2,4,6-Trihydroxyacetophenone | Provides the A-ring of the flavonoid structure with the necessary hydroxyl groups. researchgate.netkoreascience.kr |
| Pinocembrin Core | Forms the fundamental flavanone skeleton of this compound. researchgate.netmdpi.com |
Critical Reaction Steps and Methodologies
The assembly of this compound from its precursors involves several critical chemical transformations.
In molecules with multiple reactive functional groups, such as the hydroxyl groups in the precursors of this compound, protection and deprotection strategies are essential. organic-chemistry.orglibretexts.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.orgwillingdoncollege.ac.in In the synthesis of flavonoids like this compound, hydroxyl groups are often protected as ethers (e.g., methoxymethyl (MOM) ethers) or silyl (B83357) ethers. researchgate.netwillingdoncollege.ac.in Deprotection, the removal of these groups, is typically achieved under acidic or basic conditions, or by using specific reagents like fluoride (B91410) ions for silyl ethers. willingdoncollege.ac.inthieme-connect.de
The Aldol condensation is a crucial carbon-carbon bond-forming reaction used to construct the chalcone intermediate. wikipedia.orglibretexts.org This reaction typically involves the base-catalyzed reaction between an acetophenone (like a protected 2,4,6-trihydroxyacetophenone) and a benzaldehyde. wikipedia.org The resulting α,β-unsaturated ketone, a chalcone, is then ready for the next key step. libretexts.org
Cyclization of the chalcone intermediate to form the flavanone ring is often achieved through an intramolecular Michael-type addition. koreascience.kr This reaction is typically carried out under basic conditions, where a phenoxide ion attacks the double bond of the enone system, leading to the formation of the heterocyclic C-ring of the flavonoid. koreascience.kr
A key feature of this compound is the presence of a benzyl group attached to the A-ring. The introduction of this group must be regioselective, meaning it must be attached to a specific carbon atom. C-benzylation is a method used to form a carbon-carbon bond between a benzene (B151609) ring and an alkyl group. In the synthesis of this compound, regioselective C-benzylation is a critical step to install the benzyl substituent at the desired position on the flavonoid core. researchgate.netkoreascience.kr This can be a challenging transformation, and specific reagents and conditions are required to achieve the desired regioselectivity. Another related method is para-hydroxybenzylation, which involves the introduction of a benzyl group at the position para to a hydroxyl group.
Zinc Chloride-Mediated Benzylic Coupling Reactions
A key step in the synthesis of many complex natural products, including benzylated flavonoids like this compound, is the formation of carbon-carbon bonds. Benzylic coupling reactions are particularly important for introducing the benzyl group onto the flavonoid scaffold. The use of organozinc reagents in these coupling reactions has proven to be effective.
Benzylic zinc reagents can be prepared through the direct insertion of zinc into benzylic chlorides, a process often facilitated by the presence of lithium chloride (LiCl). rsc.org These reagents can then undergo cross-coupling reactions with various aromatic partners, such as aryl bromides, chlorides, and tosylates. rsc.orguni-muenchen.de Nickel and palladium complexes are commonly employed as catalysts for these transformations. For instance, a catalyst system of Ni(acac)₂ and PPh₃ has been successfully used for the cross-coupling of benzylic zinc reagents with aromatic chlorides, bromides, and tosylates. rsc.org
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a versatile and widely used method for forming C-C bonds. organic-chemistry.org This reaction has a broad scope and is not limited to the synthesis of biaryls, being applicable to the coupling of various organic halides including aryl, vinyl, benzyl, and allyl derivatives. organic-chemistry.org Recent advancements have even led to the development of one-pot Negishi cross-coupling reactions where the zinc reagents are generated in situ. organic-chemistry.org Furthermore, some of these coupling reactions can be performed in water, offering a more environmentally friendly approach. nih.gov
The reactivity of the benzylic zinc reagents can be influenced by the nature of the substituents on the aromatic ring. Both electron-rich and electron-poor benzyl bromides react rapidly with zinc metal. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. nih.govuni-muenchen.de
Synthesis of Gericudranin A-Based Derivatives and Analogues
The synthesis of derivatives and analogues of Gericudranin A is crucial for exploring the structure-activity relationships (SAR) and for developing novel compounds with enhanced or modified biological activities. colab.ws
Modifications for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.comgardp.org By systematically modifying the structure of a lead compound like Gericudranin A and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. oncodesign-services.comgardp.orgresearchgate.net
For Gericudranin A, SAR studies have involved the synthesis of various C-benzylated flavonoids. colab.ws These synthetic efforts typically involve a multi-step sequence that includes protection of reactive functional groups, aldol condensation, cyclization to form the flavanone core, regioselective C-benzylation, and finally deprotection to yield the target molecules. colab.ws The cytotoxic activities of these synthetic flavonoids are then evaluated against various cancer cell lines to determine the impact of the structural modifications. colab.ws For example, one study reported that among a series of synthesized C-benzylated flavonoids, compound 5b exhibited the most potent cytotoxicities against several cell lines, with an IC₅₀ value of 0.7 μM against SNB19 cells, which was comparable to the activity of adriamycin. colab.ws
The goal of SAR is to guide the design of new molecules with improved properties, such as increased potency, enhanced selectivity, or reduced toxicity. gardp.org Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with synthetic efforts to predict the activity of new compounds and to gain a deeper understanding of the SAR. oncodesign-services.commdpi.com
Development of Novel Benzylated Flavanones
The development of novel benzylated flavanones based on the Gericudranin A scaffold is an active area of research. These efforts aim to discover new compounds with potential therapeutic applications. The synthesis of these novel flavanones often follows similar strategies to those used for SAR studies, involving the construction of the flavanone core followed by the introduction of benzyl groups at specific positions.
The isolation of new benzylated flavonoids from natural sources, such as Cudrania tricuspidata, also provides valuable insights for the design of novel synthetic analogues. researchgate.net For instance, the isolation of 5,7,4′-trihydroxy-6-p-hydroxybenzylflavanone and 5,7,4′-trihydroxy-6,8-di-p-hydroxybenzylflavanone from the root bark of Cudrania tricuspidata highlights the structural diversity that can be achieved within this class of compounds. researchgate.net
The development of these novel benzylated flavanones is not only focused on their potential cytotoxic activities but also on other biological properties, such as their ability to inhibit enzymes like monoamine oxidase (MAO). researchgate.net
Biological Activities and Mechanistic Studies Pre Clinical and Mechanistic Focus
In Vitro Cellular Activity Investigations
Gericudranin A has been the basis for the synthesis of related C-benzylated flavonoids, which have demonstrated notable cytotoxic activities against various human cancer cell lines. nih.gov Research into the structure-activity relationship of these compounds has been a key focus. nih.gov While specific IC₅₀ values for Gericudranin A itself are not extensively detailed in the reviewed literature, studies on its structural analogs provide insight into its potential as an anticancer agent. For instance, a synthesized derivative, designated as compound 5b, showed significant cytotoxic effects, with an IC₅₀ value of 0.7 µM against the SNB19 (brain tumor) cell line, a potency comparable to the chemotherapy drug Adriamycin. nih.gov The investigation of synthetic flavonoids based on the Gericudranin A scaffold has highlighted their ability to inhibit cellular growth across up to sixteen different human cancer cell lines. nih.govresearchgate.net This line of research underscores the importance of the core flavonoid structure in exerting antiproliferative effects. oncotarget.comoncotarget.comnih.gov
A significant area of research for Gericudranin A is its potential antiviral activity, particularly against the Rift Valley Fever Virus (RVFV). nih.govresearchgate.net RVFV is a mosquito-borne zoonotic pathogen that can cause severe illness in both humans and livestock. nih.govnih.gov In the absence of approved vaccines or specific antiviral drugs for human use, there is an urgent need to identify effective therapeutic agents. nih.gov Computational screening studies of large phytochemical libraries have identified Gericudranin A as a promising candidate inhibitor of RVFV. nih.govresearchgate.net It was one of five top compounds that showed optimal binding to multiple key viral proteins essential for RVFV replication. nih.gov
The mechanism behind Gericudranin A's antiviral activity against RVFV is believed to be its ability to simultaneously target three crucial structural proteins: Glycoprotein (B1211001) N (Gn), Glycoprotein C (Gc), and the Nucleocapsid (N) protein. nih.govresearchgate.net These proteins play essential roles in the viral life cycle, including host cell entry, viral fusion, and genome replication. nih.gov
Glycoprotein N (Gn) and Glycoprotein C (Gc): These envelope glycoproteins are required for the virus to attach to and enter host cells. nih.gov The Gc protein acts as a class II fusion protein, a process shielded by Gn until the virus reaches the acidic environment of the endosome. frontiersin.org
Nucleocapsid (N) Protein: This protein encapsulates the viral RNA genome, protecting it and facilitating replication and transcription. nih.gov
Computational studies have demonstrated that Gericudranin A exhibits a high binding affinity for all three of these proteins, suggesting it may act as a pan-inhibitor of RVFV. nih.govresearchgate.net This multi-target approach is a promising strategy for developing effective antiviral drugs. nih.gov
P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. bmglabtech.complos.org Compounds that can inhibit P-gp are of great interest as they could potentially reverse MDR and improve the efficacy of cancer treatments. nih.govnih.govevotec.com While the P-gp inhibitory potential of Gericudranin A itself has not been definitively characterized in the available literature, research on closely related compounds has been conducted. For example, calyxin D and blepharocalyxin C, which were identified alongside Gericudranin A as potential RVFV inhibitors, are known P-gp inhibitors. However, the same research noted that other related compounds are non-inhibitors, indicating that this activity is not universal across this class of flavonoids. Further specific in vitro assays, such as digoxin (B3395198) efflux or calcein (B42510) AM retention assays, would be required to conclusively determine the P-gp inhibitory potential of Gericudranin A. plos.orgevotec.com
Antiviral Activity against Specific Pathogens (e.g., Rift Valley Fever Virus)
Mechanistic Elucidation at the Molecular and Cellular Level
The understanding of how Gericudranin A exerts its biological effects is largely derived from computational models, particularly in the context of its antiviral activity. These studies provide a molecular-level view of the interactions between the compound and its viral protein targets.
The identification of Gericudranin A as a potential antiviral agent against RVFV was achieved through extensive in silico screening. nih.govresearchgate.net Researchers utilized a docking-based virtual screening of a database containing approximately 6,000 phytochemicals with known antiviral properties. nih.gov This initial screening identified Gericudranin A as one of the top five hits due to its predicted high binding affinity against the Gn, Gc, and N proteins of RVFV. nih.gov
To further validate these findings and understand the stability of these interactions, molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed. nih.gov These computational methods confirmed the stability of the protein-ligand complexes and calculated the binding free energies, which provide a quantitative measure of the binding affinity. nih.govnih.gov The results showed that Gericudranin A forms stable hydrogen bonds and other interactions within the binding pockets of the target proteins, supporting its potential as a pan-inhibitor of RVFV replication. nih.gov
Table 1: Predicted Binding Affinities of Gericudranin A to RVFV Proteins This table presents data from computational docking studies, showing the predicted binding affinity of Gericudranin A to key viral proteins of the Rift Valley Fever Virus (RVFV). Lower binding affinity values indicate a stronger predicted interaction.
| Viral Protein Target | Binding Affinity (kcal/mol) | Reference |
| Glycoprotein N (Gn) | -11.45 | researchgate.net |
| Glycoprotein C (Gc) | -13.39 | researchgate.net |
| Nucleocapsid (N) | -12.10 | researchgate.net |
Computational Approaches for Target Identification and Mechanism Prediction
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor ebi-edu.comijrti.org. This analysis provides a "docking score," an estimation of the binding affinity, and reveals potential interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex ebi-edu.comjscimedcentral.com. At present, specific molecular docking studies detailing the interaction of Gericudranin A with particular biological targets are not available in the reviewed literature.
Molecular Dynamics Simulations and Binding Free Energy Calculations (e.g., MM/GBSA Analysis)
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the protein-ligand complex over time nih.govnih.gov. These simulations provide a more realistic representation of the biological environment and can confirm the stability of the interactions predicted by docking nih.govmdpi.com.
From the MD simulation trajectories, binding free energy can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) frontiersin.orgnih.gov. The MM/GBSA method calculates various energy components, including van der Waals, electrostatic, and solvation energies, to provide a more accurate estimation of the binding affinity (ΔG_bind) frontiersin.orgschrodinger.comlu.se. A more negative MM/GBSA score typically indicates a more stable and favorable interaction.
Specific MD simulation and MM/GBSA analysis data for Gericudranin A are not found in the current body of literature. A hypothetical data table for such an analysis is presented below to illustrate the typical findings from such a study.
Hypothetical MM/GBSA Binding Energy Data
| Target Protein | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| Protein X | Data not available | Data not available | Data not available | Data not available | Data not available |
| Protein Y | Data not available | Data not available | Data not available | Data not available | Data not available |
| Protein Z | Data not available | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No published data is available for Gericudranin A.
Investigation of Intracellular Targets and Signaling Pathways
Signal transduction pathways are series of molecular events that transmit signals from the cell's exterior to its interior, leading to a cellular response mdpi.com. The dysregulation of these pathways is a hallmark of diseases like cancer nih.govfrontiersin.org. Natural compounds are often investigated for their ability to modulate these pathways. For instance, studies might examine a compound's effect on key cancer-related pathways such as those involving p53, MAPK, or PI3K/Akt nih.govfrontiersin.org. However, specific studies identifying the intracellular targets of Gericudranin A and its precise effects on signaling cascades have not been detailed in the available literature.
Protein-Ligand Interaction Analysis
A detailed analysis of protein-ligand interactions identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand nih.govfrontiersin.org. This is fundamental to understanding the basis of molecular recognition and for designing more potent and selective drugs nih.gov. Interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking bahargroup.org. Without specific docking or co-crystallography studies for Gericudranin A, a detailed list of interacting residues cannot be provided.
Hypothetical Protein-Ligand Interaction Data
| Target Protein | Interacting Residues | Interaction Type |
| Protein X | Data not available | Data not available |
| Protein Y | Data not available | Data not available |
This table is for illustrative purposes only. No published data is available for Gericudranin A.
Structure Activity Relationship Sar Studies
Impact of C-Benzylation on Biological Potency
The C-benzylation of the flavonoid core is a defining characteristic of Gericudranin A and has a significant impact on its biological activity. Research has shown that the presence and position of benzyl (B1604629) groups on the A-ring of the flavonoid scaffold are crucial for its cytotoxic effects. nih.govresearchgate.net
Synthetic analogues of Gericudranin A have been developed to explore the structure-activity relationship of C-benzylated flavonoids. nih.govresearchgate.net For instance, the synthesis of various C-benzylated flavonoids and their subsequent evaluation against human cancer cell lines have provided valuable insights. One such study revealed that a synthesized C-benzylated flavonoid, compound 5b, exhibited potent cytotoxicities against several cancer cell lines, with its activity being comparable to the well-known anticancer drug Adriamycin in some cases. nih.gov This highlights the potential of the C-benzylated flavonoid scaffold as a basis for the development of new antineoplastic agents. nih.gov
The strategic placement of benzyl groups can influence the molecule's interaction with biological targets. The synthesis of these compounds often involves a multi-step process, including protection, aldol (B89426) condensation, cyclization, and regioselective C-benzylation, followed by deprotection. nih.gov The design and synthesis of (±)-3-Deoxygericudranin A were undertaken to understand the contribution of the 3-hydroxyl group to the antitumor activity of Gericudranin A. koreascience.kr
Role of Aromatic Group and Substituent Modifications on Activity
Modifications to the aromatic groups and their substituents on the Gericudranin A scaffold play a pivotal role in modulating its biological activity. The nature and position of these substituents can affect the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
The substitution pattern on the benzyl and phenyl moieties of related benzylated compounds has been a subject of SAR studies. For instance, in the development of novel P2X7 receptor antagonists based on a 1-benzyl-5-aryltetrazole scaffold, extensive SAR studies were conducted on both the benzyl and phenyl rings. nih.gov These studies demonstrated that modifications to these aromatic systems significantly influenced the antagonist activity.
In the context of flavonoids, the presence of activating groups, which can donate electron density to the aromatic ring, generally enhances the rate of electrophilic aromatic substitution reactions. masterorganicchemistry.com Conversely, deactivating groups decrease the reaction rate. masterorganicchemistry.com While this principle applies to chemical reactivity, it also provides a framework for understanding how substituents on the aromatic rings of Gericudranin A might influence its biological interactions. Groups that can donate a lone pair of electrons, such as hydroxyl (OH) and methoxy (B1213986) (OR) groups, are considered activating, even if they are electronegative. masterorganicchemistry.com The specific arrangement of these groups on the aromatic rings of Gericudranin A is therefore crucial for its bioactivity.
Influence of Prenylation Groups on Flavonoid Activity
Prenylation, the attachment of a prenyl group, is a common modification in flavonoids that can significantly enhance their biological activities. mdpi.comnih.gov This modification increases the lipophilicity of the flavonoid, which can lead to better interaction with cell membranes and potentially increased intracellular activity. mdpi.com The addition of a prenyl group can influence a range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comresearchgate.net
Studies on various prenylated flavonoids have shown that this modification often leads to an increase in their bioactivity compared to their non-prenylated parent compounds. mdpi.comnih.gov For example, the prenylation of flavonoids has been shown to enhance their potential as antimicrobial and anticancer agents. mdpi.com However, this modification can sometimes result in decreased bioavailability and plasma absorption. mdpi.com Despite this, higher tissue accumulation of some prenylated flavonoids has been observed, suggesting that prenylation may interfere with their elimination from tissues. nih.gov
The position of the prenyl group on the flavonoid skeleton is also a critical determinant of its biological effect. mdpi.comresearchgate.net For instance, in a study of prenylated flavonoids' antioxidant activity, derivatives with a 2,2-dimethylpyran ring formed by prenylation at C-7 and C-8 of the flavonoid structure showed enhanced scavenging activity. mdpi.com The structural diversity of prenylated flavonoids, including chalcones, flavones, flavanones, and isoflavones, with various prenylation patterns, has been extensively studied for their antioxidant potential. mdpi.com
Comparative Analysis of Gericudranin A with Analogues (Gericudranins B-E)
Gericudranin A is part of a series of related C-benzylated dihydroflavonols, including Gericudranins B, C, D, and E, isolated from natural sources like Cudrania tricuspidata. researchgate.netrsc.org Comparative studies of these analogues have provided valuable information on their structure-activity relationships, particularly concerning their cytotoxic and hepatoprotective effects.
Gericudranins A, B, and C were identified as 6,8-di-p-hydroxybenzyltaxifolin, 8-p-hydroxybenzyltaxifolin, and 6-p-hydroxybenzyltaxifolin, respectively. researchgate.netresearchgate.net These compounds exhibited cytotoxicity against a panel of human tumor cell lines, with ED50 values ranging from 2.7 to 31.3 µg/ml. researchgate.netresearchgate.net This suggests that the number and position of the p-hydroxybenzyl groups on the A-ring are important for their anticancer activity. Specifically, Gericudranin A, with two such groups, and its mono-substituted analogues, Gericudranins B and C, all show activity, indicating that even a single C-benzyl group can confer cytotoxicity. researchgate.netkoreascience.krkribb.re.kr
Gericudranin E has been studied for its hepatoprotective effects. It demonstrated significant protection against tacrine-induced cytotoxicity in Hep G2 cells, with an EC50 value of 39.87 ± 0.7 µM. biocrick.comnih.gov In the same study, cudraflavone B also showed significant hepatoprotective effects. nih.gov This highlights the potential of these compounds in protecting liver cells from certain types of damage. The anticancer and antioxidant effects of Gericudranin E have also been noted. mdpi.com
The following table provides a summary of the cytotoxic activities of Gericudranin A and its analogues against various human tumor cell lines.
| Compound | Cell Line | ED50 (µg/ml) |
| Gericudranin A | CRL 1579 (skin) | 2.7 |
| LOX-IMVI (skin) | 3.2 | |
| MOLT-4F (leukemia) | 2.9 | |
| KM12 (colon) | 3.1 | |
| UO-31 (renal) | 3.5 | |
| Gericudranin B | CRL 1579 (skin) | 10.5 |
| LOX-IMVI (skin) | 8.9 | |
| MOLT-4F (leukemia) | 12.5 | |
| KM12 (colon) | 15.2 | |
| UO-31 (renal) | 11.8 | |
| Gericudranin C | CRL 1579 (skin) | 20.4 |
| LOX-IMVI (skin) | 22.1 | |
| MOLT-4F (leukemia) | 31.3 | |
| KM12 (colon) | 25.6 | |
| UO-31 (renal) | 28.9 |
Data sourced from references researchgate.netresearchgate.net.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Quantitative and Qualitative Analysis in Research Samples
Chromatography is a cornerstone for the separation, identification, and quantification of individual components within a mixture. chromatographyonline.com For a compound like Gericudranin A, which is often present in complex biological or chemical matrices, chromatographic methods provide the necessary resolution and sensitivity for accurate analysis. chromatographyonline.com The choice of technique depends on the specific analytical goal, whether it is determining the concentration (quantitative analysis) or identifying the compound (qualitative analysis). scholarsresearchlibrary.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov However, the direct analysis of flavonoids, including flavanols like Gericudranin A, by GC-MS is challenging. Most flavonoids are highly polar and non-volatile, making them unsuitable for direct injection into a gas chromatograph, which requires analytes to be thermally stable and volatile. chromatographyonline.com
To overcome this limitation, a derivatization step is essential prior to GC-MS analysis. nih.gov This process chemically modifies the flavonoid to increase its volatility and thermal stability. chromatographyonline.com The procedure typically involves extracting the compound of interest and then reacting it with a derivatizing agent to form a less polar and more volatile derivative that can be readily analyzed by GC-MS. nih.gov This technique offers high resolution and low detection limits, making it a sensitive method for the analysis of derivatized flavonoids. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the analysis of flavonoids, including Gericudranin A. chromatographyonline.com Unlike GC, HPLC does not require the analyte to be volatile, making it ideal for the direct analysis of polar compounds. chromatographyonline.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. scielo.br
In a specific study on the production of Gericudranins from hairy root cultures of Cudrania tricuspidata, HPLC was used for the quantitative analysis of Gericudranin A. jmb.or.kr The analysis was performed on a reverse-phase column with UV detection, which allowed for the successful separation and quantification of Gericudranin A. jmb.or.kr The retention time for Gericudranin A was recorded at 7.1 minutes under the specified conditions. jmb.or.kr This demonstrates the suitability of reverse-phase HPLC for the routine analysis of this compound in research samples. jmb.or.kr
Below is a table summarizing the HPLC conditions used for the analysis of Gericudranin A.
| Parameter | Condition |
| Instrument | Toso UV 8010 with UV detector |
| Column | ODS (Octadecylsilane), 4.6 x 150 mm |
| Mobile Phase | 28% Acetonitrile (B52724) in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 7.1 min |
| Data sourced from a study on Gericudranin A production from hairy root cultures. jmb.or.kr |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While less common for the routine analysis of a single, small monomeric flavonoid like Gericudranin A, GPC has specific applications in flavonoid research. researchgate.net
GPC is particularly useful for studying the oligomeric and polymeric forms of flavonoids or for separating them from very large molecules in a complex sample matrix. researchgate.netnih.gov For instance, it has been used to analyze the products of enzymatic polymerization of flavonoids, confirming the formation of oligomers. researchgate.net It can also be employed as a purification or cleanup step. In the analysis of berry flavonol glycosides, a long-bed GPC system with a Sephadex LH-20 stationary phase was used for preparative separation. scielo.br However, for separating flavonoids of similar size from each other, GPC is not the method of choice. nih.gov Its primary utility in the context of Gericudranin A research would be for sample cleanup or for investigating potential aggregation or polymerization phenomena.
Derivatization Protocols for Enhanced Analysis and Structural Characterization
Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for a specific analytical method, particularly GC-MS. nih.gov For flavonoids like Gericudranin A, which contain multiple polar functional groups (-OH), derivatization is crucial for increasing volatility and thermal stability. chromatographyonline.com This process not only facilitates GC analysis but can also improve chromatographic behavior, such as peak shape and resolution.
Silylation, Acylation, and Alkylation Reactions
The most common derivatization reactions for compounds containing active hydrogen atoms (found in hydroxyl, carboxyl, and amine groups) are silylation, acylation, and alkylation.
Silylation: This is the most widely used derivatization method for flavonoids prior to GC-MS analysis. It involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. This reaction significantly reduces the polarity and increases the volatility of the compound. A variety of silylating reagents are available, each with different reactivity. chromatographyonline.com
Acylation: This reaction introduces an acyl group into the molecule, reacting with hydroxyl, thiol, and amino groups. The resulting esters are often more stable than silyl derivatives. Halogenated acylating reagents can be used to enhance detection by electron capture detectors (ECD) in GC.
Alkylation: This process replaces acidic hydrogens with an alkyl group. While also effective, it is another option among the three main types of derivatization reactions used in gas chromatography.
The table below lists common derivatizing reagents for these reactions.
| Derivatization Type | Reagent Name | Abbreviation | Target Functional Groups |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH | |
| Acylation | Acetic Anhydride (B1165640) | -OH, -NH2, -SH | |
| Trifluoroacetic Anhydride | TFAA | -OH, -NH2, -SH | |
| Alkylation | Methyl Iodide | Acidic -OH, -NH | |
| Dimethyl Sulfate | Acidic -OH, -NH | ||
| This table summarizes common derivatization reactions and reagents used for compounds with active hydrogens, such as flavonoids. |
Optimization of Derivatization Conditions (e.g., Reagents, Temperature, Time)
To ensure complete and reproducible derivatization for accurate quantitative analysis, the reaction conditions must be carefully optimized. Key parameters include the choice of reagent, reaction temperature, and reaction time.
Reagents: The choice of derivatizing reagent is critical. For silylation, reagents like BSTFA (often mixed with a catalyst like trimethylchlorosilane, TMCS) and MSTFA are widely used for flavonoids. nih.gov The reactivity of the reagent must be sufficient to derivatize all hydroxyl groups, including any that might be sterically hindered.
Temperature: The reaction temperature influences the rate and extent of the derivatization. Higher temperatures (e.g., 60-90°C) are often employed to drive the reaction to completion, especially for less reactive functional groups. However, excessively high temperatures must be avoided to prevent the degradation of the analyte or its derivatives.
Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure that all analyte molecules have been derivatized. Optimization studies are performed to determine the minimum time required to achieve a maximum and stable yield of the derivative. For example, a silylation reaction for glycosidic forms of flavonoids was optimized at 40°C for 30 minutes.
By carefully controlling these conditions, researchers can develop robust and reliable methods for the GC-MS analysis of Gericudranin A and related flavonoids, enabling detailed structural characterization and sensitive quantification.
Future Directions and Emerging Research Avenues
Elucidation of Ambiguous Molecular Mechanisms and Intracellular Targets
While the cytotoxic effects of Gericudranin A on various cancer cell lines have been observed, the precise underlying molecular mechanisms and specific intracellular targets often remain ambiguous. sci-hub.se Many studies have focused primarily on cell viability inhibition, leaving a gap in our understanding of the intricate pathways through which Gericudranin A exerts its effects. sci-hub.se Future research should prioritize the identification and validation of its direct molecular binding partners and the subsequent signaling cascades that are modulated. A comprehensive understanding of these mechanisms is crucial for its development as a targeted therapeutic agent.
Exploration of Synergistic Effects with Other Bioactive Compounds
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, holds significant promise for enhancing the therapeutic efficacy of Gericudranin A. nuevo-group.comafjbs.com The interaction of multiple phytochemicals can lead to a variety of beneficial outcomes, including the protection of active substances from degradation, improved cellular penetration, and enhanced bioavailability. nuevo-group.com
Future investigations should explore the synergistic potential of Gericudranin A with other natural compounds, such as other flavonoids or phenolic compounds, as well as with conventional drugs. nih.gov For instance, combining it with other phytochemicals could modulate drug resistance mechanisms or enhance antimicrobial and antioxidant activities. nuevo-group.com Such studies could lead to the development of potent combination therapies with improved efficacy and potentially reduced side effects. nih.govfrontiersin.org
Further Derivatization and Structural Modification for Optimized Activity
Chemical modification of the Gericudranin A structure presents a viable strategy for enhancing its biological activity. sci-hub.sespectroscopyonline.com Research has already shown that alterations to its chemical structure can lead to a significant increase in the inhibition of certain human cancer cells. sci-hub.se For example, modifying specific groups on the flavanone (B1672756) skeleton could improve its cytotoxic activities. sci-hub.se
Systematic derivatization studies are warranted to create a library of Gericudranin A analogs. spectroscopyonline.com These new compounds can then be screened for optimized properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles. This approach of targeted chemical modification is a key step in the journey from a natural product to a refined drug candidate. sci-hub.se
Application of Advanced Computational Approaches for Drug Discovery and Mechanistic Insights
Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for accelerating drug discovery and providing mechanistic insights. nih.govnih.gov In silico studies can predict the binding affinity of Gericudranin A and its derivatives to various protein targets, helping to identify potential mechanisms of action. cambridge.orgitmedicalteam.pl For instance, computational analyses have been used to identify potential pan-inhibitors of the Rift Valley fever virus, with Gericudranin A showing optimal binding against key viral proteins. nih.gov
These computational approaches can efficiently screen large compound libraries, prioritize candidates for experimental testing, and provide a deeper understanding of the molecular interactions driving biological activity. researchgate.netresearchgate.net The integration of in silico methods will be invaluable for the rational design of more potent and selective Gericudranin A-based therapeutics.
In-depth in vitro and in vivo (non-human) Model Studies for Comprehensive Pre-clinical Profiling
While initial in vitro studies have demonstrated the potential of Gericudranin A, more in-depth research using a wider range of cell-based assays is necessary. sci-hub.se Furthermore, comprehensive pre-clinical profiling requires the use of in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety of Gericudranin A and its derivatives. sci-hub.sefrontiersin.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and purifying Gericudranins A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with literature data. Ensure reproducibility by documenting solvent ratios, temperature, and gradient conditions in detail .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine 1D/2D NMR (COSY, HSQC, HMBC) for skeletal elucidation, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography for absolute configuration. Cross-validate spectral data against published analogs to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT, anti-inflammatory via TNF-α/IL-6 ELISA) and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical rigor .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, compound concentrations). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) and perform dose-response curves to assess potency thresholds. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ semi-synthesis from natural precursors to retain stereochemistry. Optimize reaction conditions (e.g., protecting groups, catalysts) using design-of-experiment (DoE) software. Validate derivatives via LC-MS purity checks (>95%) and in silico docking to predict target interactions .
Q. How can computational modeling enhance mechanistic studies of this compound?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor binding kinetics and DFT calculations (Gaussian09) to explore electronic properties. Cross-correlate with experimental data (e.g., SPR for binding affinity) to validate models .
Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer : Standardize in vivo models (e.g., Sprague-Dawley rats, IV/PO administration) with matched age/weight cohorts. Use LC-MS/MS for plasma quantification, reporting LOD/LOQ and matrix effects. Adhere to ARRIVE guidelines for ethical reporting .
Q. How should researchers address discrepancies in spectral data interpretation for this compound analogs?
- Methodological Answer : Perform heteronuclear coupling analysis (HSQC, HMBC) to resolve overlapping signals. Compare with synthetic standards or isotopic labeling for ambiguous positions. Publish raw spectral data in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
